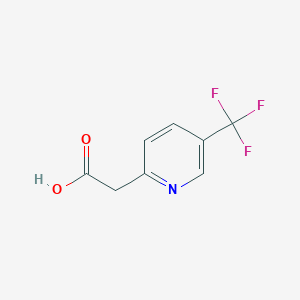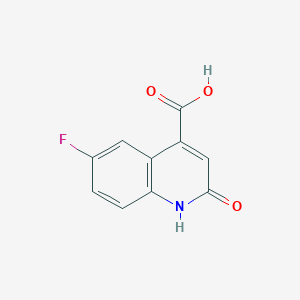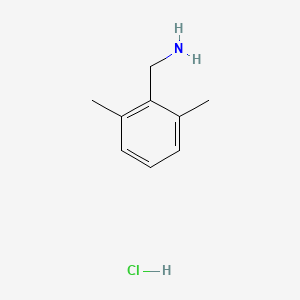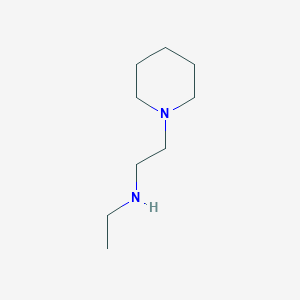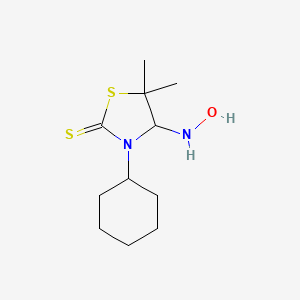![molecular formula C17H14ClNO B1345856 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine CAS No. 946729-16-4](/img/structure/B1345856.png)
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine (2C-MPA) is a synthetic compound that has been used in scientific research and laboratory experiments. It is a member of the phenethylamine family, and is a relatively new compound with limited research available. It is a structural analog of the popular psychedelic drug 2C-B, and has been used in a variety of studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Histochemical Techniques
A study introduced new histochemical techniques for the demonstration of tissue oxidase using a range of complex naphthols and methylene compounds, highlighting their potential applications in electron microscopy due to their ability to complex with various metals (Burstone, 1959).
Oxidation Catalysis
Research on the catalytic oxidation of naphthols, including 4-methyl-1-naphthol and 2- and 4-chloro-1-naphthol, used copper-amine catalysts to study their reaction pathways, offering insights into synthetic methods for producing dinaphthols and naphthalene analogues (Brackman & Havinga, 2010).
Organic Electronics
A study on naphthyl phenylamine (NPA) compounds, including variants with chloro substitution, investigated their transport and luminescence properties, finding correlations between their hole mobilities and dipole moments. This research provides valuable insights for the development of organic light-emitting diodes (OLEDs) (Tong et al., 2004).
Antimicrobial Activity
Compounds synthesized from reactions involving naphthols showed significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Srinivasulu et al., 2000).
Organic Synthesis and Characterization
Various studies have synthesized and characterized new organic compounds using naphthol derivatives, exploring their chemical properties, and potential applications in different areas of chemistry and material science. For instance, research on triphenylamine-naphthyl hybrids investigated their thermal stability and luminescence properties for potential use in electronic materials (Li et al., 2008).
Propriétés
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-6-8-15(19)17(10-11)20-16-9-7-14(18)12-4-2-3-5-13(12)16/h2-10H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCHOIBEUUFJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

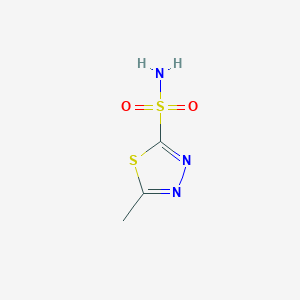
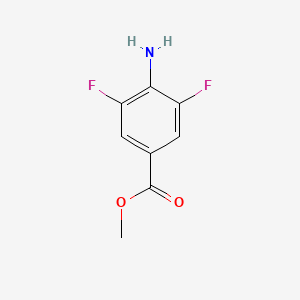
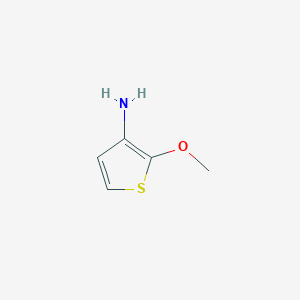

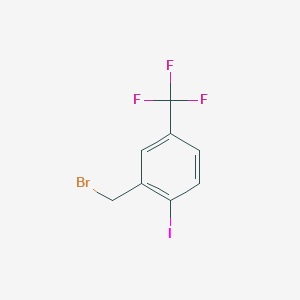
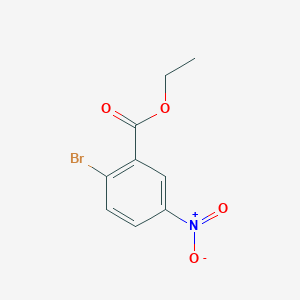
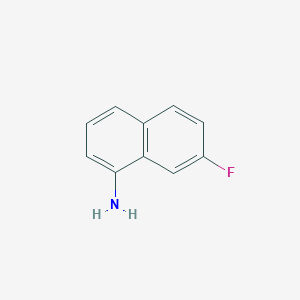
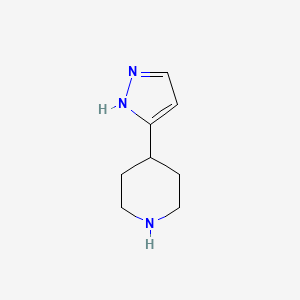
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
